molecular formula C13H18ClN B168575 1-Benzyl-4-(chloromethyl)piperidine CAS No. 136704-10-4

1-Benzyl-4-(chloromethyl)piperidine

Cat. No.: B168575
CAS No.: 136704-10-4
M. Wt: 223.74 g/mol
InChI Key: JQRPAXCUPFDKRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-4-(chloromethyl)piperidine is a chemical compound with the molecular formula C13H18ClN. It is a piperidine derivative, characterized by the presence of a benzyl group attached to the nitrogen atom and a chloromethyl group attached to the fourth carbon of the piperidine ring. This compound is of significant interest in various fields, including organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-4-(chloromethyl)piperidine can be synthesized through several methods. One common approach involves the reaction of 1-benzylpiperidine with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions, yielding the desired product after purification .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as crystallization and chromatography to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-(chloromethyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Products include azides, nitriles, and ethers.

    Oxidation: N-oxides.

    Reduction: Secondary amines.

Scientific Research Applications

1-Benzyl-4-(chloromethyl)piperidine has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-4-(chloromethyl)piperidine is unique due to the presence of both benzyl and chloromethyl groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality makes it a valuable intermediate in the preparation of a wide range of compounds .

Properties

IUPAC Name

1-benzyl-4-(chloromethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN/c14-10-12-6-8-15(9-7-12)11-13-4-2-1-3-5-13/h1-5,12H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQRPAXCUPFDKRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCl)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40330616
Record name 1-benzyl-4-(chloromethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40330616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136704-10-4
Record name 1-benzyl-4-(chloromethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40330616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.